The compound 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential applications as a pharmaceutical agent. This compound has been identified as a novel inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases. Its IUPAC name highlights its structural complexity and the presence of multiple functional groups that contribute to its biological activity.
The compound is synthesized from known precursors involving triazole and quinoline derivatives, which are common scaffolds in drug discovery. Research indicates that this compound can be utilized as a lead structure for developing new LSD1 inhibitors.
This compound belongs to the category of triazole derivatives and quinoline compounds. It is classified as a potential anticancer agent due to its inhibitory effects on LSD1, which plays a crucial role in regulating gene expression through histone methylation.
The synthesis of 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves several key reactions:
The synthesis may utilize various solvents and reagents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity. Reaction conditions must be carefully monitored to prevent side reactions and degradation of sensitive functional groups.
The molecular formula for this compound is , with a molecular weight of approximately 384.34 g/mol. The structure includes:
The primary reaction of interest for this compound involves its interaction with LSD1. By inhibiting this enzyme, the compound affects cellular processes related to gene expression and cellular proliferation.
In vitro studies have shown that the compound can significantly reduce LSD1 activity in cancer cell lines. The mechanism involves competitive inhibition where the compound binds to the active site of LSD1, preventing substrate access.
The mechanism by which 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects involves:
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate stability in biological systems.
The compound is typically characterized by:
Key chemical properties include:
The primary application of 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one lies in its potential as an anticancer therapeutic agent. Its role as an LSD1 inhibitor positions it as a candidate for further development in cancer treatment protocols aimed at modulating epigenetic regulation.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0